1,4-Bis(4,5-dichloro-2-methylbenzenesulfonyl)-1,4-diazepane
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Overview
Description
1,4-Bis(4,5-dichloro-2-methylbenzenesulfonyl)-1,4-diazepane is a synthetic organic compound characterized by its complex structure, which includes two sulfonyl groups attached to a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4,5-dichloro-2-methylbenzenesulfonyl)-1,4-diazepane typically involves multiple steps:
Formation of the Diazepane Ring: The initial step involves the formation of the diazepane ring through a cyclization reaction. This can be achieved by reacting appropriate amine precursors under controlled conditions.
Introduction of Sulfonyl Groups: The sulfonyl groups are introduced through sulfonation reactions. This involves reacting the diazepane ring with sulfonyl chlorides in the presence of a base to facilitate the substitution reaction.
Chlorination: The final step involves the chlorination of the aromatic rings to introduce the chlorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4,5-dichloro-2-methylbenzenesulfonyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.
Substitution: The chlorine atoms on the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1,4-Bis(4,5-dichloro-2-methylbenzenesulfonyl)-1,4-diazepane has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its unique properties may be exploited in the development of advanced materials, such as polymers or coatings.
Biological Studies: The compound can be used as a tool to study biological pathways and interactions, particularly those involving sulfonyl groups.
Mechanism of Action
The mechanism of action of 1,4-Bis(4,5-dichloro-2-methylbenzenesulfonyl)-1,4-diazepane involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with specific amino acid residues, leading to inhibition or modulation of the target’s activity. The diazepane ring may also play a role in stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(4-chlorobenzenesulfonyl)-1,4-diazepane: Similar structure but lacks the additional chlorine and methyl groups.
1,4-Bis(4,5-dimethylbenzenesulfonyl)-1,4-diazepane: Similar structure but with methyl groups instead of chlorine atoms.
Uniqueness
1,4-Bis(4,5-dichloro-2-methylbenzenesulfonyl)-1,4-diazepane is unique due to the presence of both chlorine and methyl groups on the aromatic rings. This combination of substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C19H20Cl4N2O4S2 |
---|---|
Molecular Weight |
546.3 g/mol |
IUPAC Name |
1,4-bis[(4,5-dichloro-2-methylphenyl)sulfonyl]-1,4-diazepane |
InChI |
InChI=1S/C19H20Cl4N2O4S2/c1-12-8-14(20)16(22)10-18(12)30(26,27)24-4-3-5-25(7-6-24)31(28,29)19-11-17(23)15(21)9-13(19)2/h8-11H,3-7H2,1-2H3 |
InChI Key |
GBMPIPLKAIZXEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC(=C(C=C3C)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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